molecular formula C13H10ClN3 B2574535 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 58347-51-6

7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2574535
CAS No.: 58347-51-6
M. Wt: 243.69
InChI Key: FXUFOVCCNAEZHK-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. For instance, some new pyrazolo[1,5-a]pyrimidines have been synthesized by the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been explored in various studies. For example, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound with a similar structure, 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]-pyrimidine, was reported to have a melting point of 251 °C .

Scientific Research Applications

Crystal Structure and Anticancer Activity

The research by (Lu Jiu-fu et al., 2015) focuses on a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. This study presents the crystal structure of this compound and investigates its moderate anticancer activity.

Chemical Synthesis and Structure Analysis

Research by (Drev et al., 2014) explores the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the regioselectivity of synthesis and structure of these compounds.

Novel Derivatives and Electrophilic Substitutions

The study by (K. Atta, 2011) discusses the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, focusing on the reactions with electrophilic reagents and their resultant structural changes.

Solvent-Free Synthesis

(Quiroga et al., 2008) report on the synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines under solvent-free conditions, offering an environmentally friendly approach to synthesizing such compounds.

Biological Applications in Platinum Complexes

(Lunagariya et al., 2018) present a study on cyclometalated heteroleptic platinum(II) complexes using pyrazolo[1,5-a]pyrimidine derivatives. These complexes were evaluated for their antibacterial and cytotoxic properties, showing potential biological applications.

Reaction Study with 1,3-Dicarbonyl Compounds

The research by (Yan‐Song Zheng & K. Atta, 2011) provides insights into the reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, highlighting the synthesis of novel compounds.

Molecular and Crystalline Structure Studies

(Denislamova et al., 2011) focus on the molecular and crystalline structures of substituted pyrazolo[1,5-a]pyrimidines, providing essential structural information for these compounds.

Mechanism of Action

While the specific mechanism of action for 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to possess a high impact in medicinal chemistry due to their significant biological activities .

Safety and Hazards

While specific safety and hazard information for 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine was not found, similar compounds have been classified as Acute Tox. 3 Oral, indicating they may be toxic if swallowed .

Future Directions

Given the significant biological activities of pyrazolo[1,5-a]pyrimidines, future research could focus on further exploring their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis pathways could also be a promising area of future research .

Properties

IUPAC Name

7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-7-12(14)17-13(16-9)11(8-15-17)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUFOVCCNAEZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323839
Record name 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58347-51-6
Record name 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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